molecular formula C20H25NO3 B589149 rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester CAS No. 1794780-63-4

rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester

Cat. No. B589149
CAS RN: 1794780-63-4
M. Wt: 334.467
InChI Key: BXVUSHZWMYUKKK-HSNISVEUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester” is a labelled analogue of rac 5-Carboxy Desisopropyl Tolterodine Methyl Ester . It is a protected metabolite of Tolterodine . The compound has a molecular formula of C20H18D7NO3 and a molecular weight of 334.46 .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 3- [3- (1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-hydroxybenzoate . The compound’s structure includes a phenylpropyl group attached to a hydroxybenzoate group, with a heptadeuteriopropan-2-ylamino group attached to the phenylpropyl group .


Physical And Chemical Properties Analysis

This compound is a white solid that is soluble in Dichloromethane, Dimethyl Sulfoxide, and Methanol . It should be stored at 2-8°C .

Future Directions

The use of stable isotope-labeled compounds like “rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester” is a growing field, particularly in metabolic research, environmental studies, and clinical diagnostics . These compounds allow researchers to study metabolic pathways in vivo in a safe manner . As such, the demand for “this compound” and similar compounds may increase in the future.

properties

IUPAC Name

methyl 3-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-14(2)21-12-11-17(15-7-5-4-6-8-15)18-13-16(20(23)24-3)9-10-19(18)22/h4-10,13-14,17,21-22H,11-12H2,1-3H3/i1D3,2D3,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVUSHZWMYUKKK-HSNISVEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.